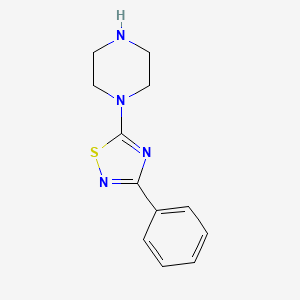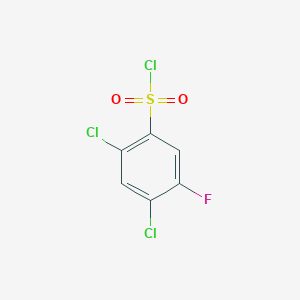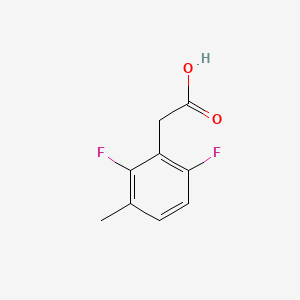
3-Phenyl-5-piperazino-1,2,4-thiadiazole
Vue d'ensemble
Description
3-Phenyl-5-piperazino-1,2,4-thiadiazole is a chemical compound with the CAS Number: 306935-14-8. It has a molecular weight of 247.34 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringC1CN (CCN1)c2nc (ns2)-c3ccccc3 . The InChI code for the compound is 1S/C12H14N4S/c1-2-4-10 (5-3-1)11-14-12 (17-15-11)16-8-6-13-7-9-16/h1-5,13H,6-9H2 . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique
Antimicrobial Applications
3-Phenyl-5-piperazino-1,2,4-thiadiazole and its derivatives have shown significant promise in antimicrobial applications. A variety of studies have demonstrated their efficacy against different microbial strains:
Antibacterial and Antifungal Properties : Compounds containing the this compound moiety have been found to exhibit antibacterial and antifungal activities. This includes effectiveness against Staphylococcus aureus, Escherichia coli, Klabsiella pneumoniae, Proteus vulgaris, Aspergillus fumigatus, Candida glabrata, Candida albacans, and Candida krusei (Ram, Dubey, & Chaudhary, 2016). Also, specific derivatives have shown good to moderate antimicrobial activity against test microorganisms like G. zeae, C. mandshurica, and F. oxysporum (Wu Qi, 2014).
Synthetic Optimization for Antimicrobial Activity : Research on the synthesis and optimization of these compounds for enhanced antimicrobial effects is ongoing. This includes the investigation of different reaction conditions and the development of novel synthetic routes (Hamama et al., 2017).
Cancer Research
Some derivatives of this compound have been studied for their potential in cancer treatment:
- Antitumor Activity : Certain derivatives have been synthesized and evaluated for their antitumor properties. This includes testing against various cancer cell lines, showing moderate to good antiproliferative potency (Chowrasia et al., 2017).
Other Applications
Additionally, these compounds have shown potential in other areas of scientific research:
- Anticonvulsant and Muscle Relaxant Activities : Some derivatives have been synthesized and evaluated for their anticonvulsant and muscle relaxant properties, with varying degrees of effectiveness (Almasirad et al., 2007).
- Antioxidant Properties : The synthesis and evaluation of certain derivatives for their antioxidant activities have been explored, demonstrating promising results in this field as well (Hamama, Gouda, Badr, & Zoorob, 2013)
Safety and Hazards
The compound is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2) and serious eye irritation (Category 2). It may also cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Analyse Biochimique
Biochemical Properties
3-Phenyl-5-piperazino-1,2,4-thiadiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), which is involved in oncogenic cell-signaling cascades . This inhibition can lead to alterations in cell signaling pathways and has potential implications for cancer treatment.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with SHP1 can disrupt oncogenic signaling, leading to changes in gene expression and metabolic pathways . Additionally, it may affect other cellular processes such as apoptosis and cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. Its structure allows it to fit into the active sites of certain enzymes, thereby inhibiting their activity. This inhibition can lead to downstream effects on gene expression and cellular function. For example, by inhibiting SHP1, this compound can alter the phosphorylation status of key signaling proteins, ultimately affecting gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained changes in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by inhibiting specific enzymes and modulating cell signaling pathways. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its inhibition of SHP1 affects the metabolic flux and levels of certain metabolites . Additionally, it may interact with other enzymes involved in metabolic processes, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct it to particular compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and its overall efficacy in modulating cellular processes.
Propriétés
IUPAC Name |
3-phenyl-5-piperazin-1-yl-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-2-4-10(5-3-1)11-14-12(17-15-11)16-8-6-13-7-9-16/h1-5,13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFMHSLRNJBGKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380640 | |
| Record name | 3-Phenyl-5-piperazino-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306935-14-8 | |
| Record name | 3-Phenyl-5-piperazino-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Phenyl-[1,2,4]thiadiazol-5-yl)-piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide](/img/structure/B1350562.png)
![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1350563.png)



